2-Bromo-4-methylthiazole-5-carbonitrile

Description

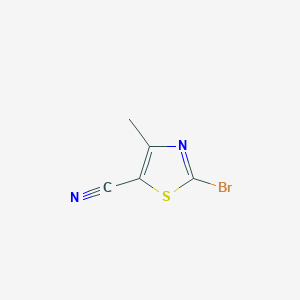

2-Bromo-4-methylthiazole-5-carbonitrile (CAS: BD752459, Molecular Formula: C₅H₃BrN₂S) is a brominated thiazole derivative featuring a methyl substituent at position 4 and a nitrile group at position 5. This compound serves as a critical building block in pharmaceutical and agrochemical synthesis due to its reactive bromine atom and electron-withdrawing nitrile group, which facilitate cross-coupling reactions and heterocyclic ring functionalization. It is commercially available in quantities ranging from 1 mg to multi-kilogram batches, with pricing varying by scale (e.g., 1g: $1,012; 5g: $2,381).

Properties

IUPAC Name |

2-bromo-4-methyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c1-3-4(2-7)9-5(6)8-3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPHEYRZCFNQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylthiazole-5-carbonitrile typically involves the bromination of 4-methylthiazole-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for 2-Bromo-4-methylthiazole-5-carbonitrile are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvent and brominating agent may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylthiazole-5-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-methylthiazole-5-carbonitrile, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

2-Bromo-4-methylthiazole-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antibacterial, and antifungal activities.

Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays.

Industrial Applications: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylthiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

Positional Isomerism: The 2-bromo-5-cyano configuration in the target compound contrasts with 4-bromo-2-cyano (2090046-28-7), altering electronic effects. Bromine at C2 creates a stronger electron-deficient thiazole ring compared to C4 substitution, enhancing electrophilic reactivity. The methyl group at C4 in the target compound increases steric hindrance compared to non-methylated analogs (e.g., 2-Bromothiazole-5-carbonitrile), reducing nucleophilic attack rates at adjacent positions.

Functional Group Variations :

Physicochemical and Reactivity Comparisons

Reactivity Insights:

Commercial and Research Utility

- Pharmaceutical Intermediates : The target compound is used in synthesizing 4-(thiazol-5-yl)pyrimidine derivatives, which are pivotal in kinase inhibitor development. In contrast, 2-Bromothiazole-5-carbonitrile is employed in fluorescent probes for cellular imaging.

- Cost Considerations : The target compound’s pricing (~$1,012/g) is higher than simpler analogs like 2-Bromothiazole-5-carbonitrile ($710/g), reflecting its synthetic complexity and methyl group utility.

Biological Activity

2-Bromo-4-methylthiazole-5-carbonitrile is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₃BrN₂S

- Molecular Weight : 203.06 g/mol

- Structure : The compound features a thiazole ring substituted with a bromine atom and a carbonitrile group, which contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research has demonstrated that derivatives of 2-Bromo-4-methylthiazole-5-carbonitrile exhibit notable antimicrobial activities. A study published in the Asian Journal of Chemistry reported that synthesized derivatives showed significant growth inhibition against a wide spectrum of Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| 2-Bromo-4-methylthiazole-5-carbonitrile | Moderate | High |

| 2-Bromo-4-methylthiazole-5-carboxamide | High | Moderate |

Inhibition of Cytochrome P450 Enzymes

2-Bromo-4-methylthiazole-5-carbonitrile has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can significantly impact the pharmacokinetics of co-administered drugs. This property suggests potential implications in drug development and safety assessments.

Anti-inflammatory Activity

Additionally, compounds related to 2-Bromo-4-methylthiazole-5-carbonitrile have shown anti-inflammatory properties. A study indicated that thiazole-based derivatives exhibited selective inhibition of COX-1 enzymes, which are key targets for anti-inflammatory drugs . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anti-inflammatory activity.

The mechanism by which 2-Bromo-4-methylthiazole-5-carbonitrile exerts its biological effects is primarily through interaction with various biological targets:

- Enzyme Inhibition : The bromine atom and nitrile group enhance the compound's ability to interact with enzyme active sites, leading to inhibition.

- Molecular Docking Studies : Computational studies have suggested that specific residues in target proteins (e.g., Arg 120 in COX-1) play a crucial role in binding affinity and activity .

Case Study 1: Antimicrobial Efficacy

In a recent study, various derivatives of 2-Bromo-4-methylthiazole-5-carbonitrile were synthesized and evaluated for antimicrobial activity. The results indicated that modifications to the thiazole ring significantly affected the compounds' efficacy against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural diversity in enhancing biological activity .

Case Study 2: Drug Interaction Studies

Another investigation focused on the interaction of 2-Bromo-4-methylthiazole-5-carbonitrile with CYP1A2. The findings suggested that this compound could alter the metabolism of certain drugs, necessitating careful consideration during co-administration in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.